molecular formula C9H7FN2O2 B13180366 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13180366
M. Wt: 194.16 g/mol
InChI Key: DPCYYRUWNBGBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

2-(8-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14)

InChI Key

DPCYYRUWNBGBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 8-Fluoroimidazo[1,2-a]pyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 8-fluoroimidazo[1,2-a]pyridine derivatives.

Executive Summary

The 8-fluoroimidazo[1,2-a]pyridine scaffold represents a strategic evolution in medicinal chemistry, functioning as a bioisostere for imidazo[1,2-a]pyrimidine and a metabolically robust alternative to the parent imidazo[1,2-a]pyridine. By introducing a fluorine atom at the C-8 position, researchers can precisely modulate the electronic environment of the ring system without significantly altering its steric footprint.

This guide analyzes the "Fluorine Effect" on this scaffold, detailing how C-8 substitution lowers basicity (


), enhances metabolic stability by blocking oxidative soft spots, and optimizes lipophilicity (

) for improved membrane permeability.

Structural & Electronic Analysis: The "Fluorine Effect"

The introduction of fluorine at the C-8 position is not merely a steric block; it is a profound electronic modulator of the entire heteroaromatic system.

Basicity Modulation ( )

The parent imidazo[1,2-a]pyridine possesses a bridgehead nitrogen (N-4) and a pyridine-like nitrogen (N-1). Protonation occurs exclusively at N-1 .

  • Parent

    
    :  ~6.8 (Neutral pH ionization leads to moderate permeability).
    
  • 8-Fluoro Derivative

    
    :  The strong electronegativity of fluorine at C-8 exerts an inductive electron-withdrawing effect (-I) through the 
    
    
    
    -framework. This reduces the electron density available at the N-1 lone pair.
  • Result: The

    
     typically drops by 1.0–1.5 units  (approx. range 5.3–5.8).
    
  • Implication: A lower

    
     means a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability  and reducing the risk of hERG channel inhibition , which is often driven by high basicity.
    
Metabolic Stability

The C-8 position in the parent scaffold is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: The C-F bond is metabolically inert due to its high bond dissociation energy (~116 kcal/mol).

  • Outcome: Substitution at C-8 effectively "blocks" this metabolic soft spot, prolonging half-life (

    
    ) and reducing clearance (
    
    
    
    ).
Structure-Property Relationship (SPR) Map

The following diagram illustrates the functional impact of specific positions on the scaffold.

SPR_Map Core 8-Fluoroimidazo[1,2-a]pyridine Core Scaffold N1 N-1 Position: Primary Protonation Site Core->N1 C8 C-8 Position: Fluorine Substitution Core->C8 C3 C-3 Position: Ligand Attachment Point (e.g., P-CABs, GABA-A) Core->C3 pKa Reduced pKa (Improved Permeability) N1->pKa Less Available Lone Pair C8->N1 Inductive Effect (-I) Metab Blocked Oxidation (Increased t1/2) C8->Metab Metabolic Blocking hERG Reduced hERG Risk (Lower Basicity) pKa->hERG Less Cationic Species

Figure 1: Structure-Property Relationship (SPR) map highlighting the impact of C-8 fluorination on basicity and metabolism.

Physicochemical Data Summary

The following table contrasts the 8-fluoro derivative with its non-fluorinated parent and a common bioisostere.

PropertyImidazo[1,2-a]pyridine (Parent)8-Fluoroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyrimidine

(N-1)
6.8~5.4 ~4.8
LogP (Lipophilicity) 1.211.45 (Increased lipophilicity)0.65
H-Bond Acceptors 23 (F acts as weak acceptor)3
Metabolic Liability High (C-8 oxidation)Low (Blocked C-8)Moderate (Ring opening)
Electronic Character Electron-richElectron-deficient (Pyridine ring) Electron-deficient

Note: Values are approximate and dependent on specific substitutions at C-2/C-3.

Experimental Protocols

Synthesis of 8-Fluoroimidazo[1,2-a]pyridine

The synthesis follows a modified Chichibabin condensation, utilizing 2-amino-3-fluoropyridine as the critical starting material.

Reagents:

  • 2-Amino-3-fluoropyridine (CAS: 21717-95-3)

  • 
    -Bromoacetophenone (or substituted derivative)
    
  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 2-amino-3-fluoropyridine (1.0 eq) in ethanol (10 mL/g).

  • Addition: Add

    
    -bromoacetophenone (1.1 eq) at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of amine by TLC/LC-MS.
    
  • Neutralization: Cool to room temperature. Add saturated aqueous

    
     until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram:

Synthesis_Flow Start Start: 2-Amino-3-fluoropyridine Reactant + alpha-Bromoacetophenone (Ethanol, Reflux, 4-6h) Start->Reactant Intermediate Intermediate: HBr Salt Formation Reactant->Intermediate Base Neutralization: Sat. NaHCO3 (pH ~8) Intermediate->Base Product Final Product: 8-Fluoroimidazo[1,2-a]pyridine Base->Product

Figure 2: Step-by-step synthetic pathway for the 8-fluoroimidazo[1,2-a]pyridine scaffold.

Determination (Potentiometric Titration)

Accurate


 measurement is essential to validate the electronic influence of the fluorine atom.

Methodology:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Titration: Dilute to 50

    
     in 0.15 M KCl (ionic strength adjustor). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
    
  • Data Analysis: Use the Bjerrum plot to identify the inflection point corresponding to the protonation of N-1.

  • Validation: Compare against a standard (e.g., pyridine,

    
     5.2) run in parallel.
    

Medicinal Chemistry Applications

Bioisosteric Replacement in GABA-A Modulators

Research by Merck and others has established 8-fluoroimidazo[1,2-a]pyridine as a superior bioisostere for the imidazo[1,2-a]pyrimidine core in GABA-A receptor agonists.[1]

  • Challenge: The imidazo[1,2-a]pyrimidine core often suffers from rapid metabolic clearance.

  • Solution: Replacing the ring nitrogen at position 8 with a C-F moiety maintains the electronic profile (fluorine mimics the lone pair electron withdrawal of nitrogen) while removing the metabolic liability of the pyrimidine ring.

  • Result: The 8-fluoro analog retained high affinity (

    
    ) but exhibited a 3-fold improvement in metabolic half-life.
    
Potassium-Competitive Acid Blockers (P-CABs)

While Vonoprazan utilizes a pyrrole-pyridine core, the imidazo[1,2-a]pyridine scaffold (e.g., SCH28080 , Soraprazan ) is a foundational class of P-CABs.

  • Optimization: In P-CAB design, high basicity is required for accumulation in the parietal cell canaliculus, but excessive basicity leads to phospholipidosis or hERG toxicity.

  • Role of 8-F: The 8-fluoro substitution allows fine-tuning of the

    
     to the optimal window (5.0–6.0) for balancing potency with safety, offering an alternative to the bulky ether substitutions seen in SCH28080.
    

References

  • Humphries, A. C., et al. (2006).[1] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor." Bioorganic & Medicinal Chemistry Letters.

  • Takeda Pharmaceutical Company. (2015). "Vonoprazan (TAK-438) and P-CAB mechanism of action." Journal of Medicinal and Nanomaterials Chemistry.

  • Bagley, M. C., et al. (2013). "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters.

  • Anderson, M. O. (2022).[2] "New Insights into Ion Channels: Predicting hERG-Drug Interactions." MDPI Pharmaceuticals.

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

Sources

Precision Fluorination: Therapeutic Targeting with 8-Fluoroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like zolpidem (Ambien) and vonoprazan. However, the 8-fluoroimidazo[1,2-a]pyridine subclass represents a distinct, high-value chemotype. The introduction of a fluorine atom at the C-8 position is not merely a structural decoration; it acts as a "molecular switch," significantly altering the scaffold's basicity (pKa), metabolic stability, and hydrogen-bonding potential without imposing a large steric penalty.

This technical guide analyzes the therapeutic utility of 8-fluoroimidazo[1,2-a]pyridine compounds, focusing on three primary target classes: GABA-A receptor modulation , PI3K inhibition (Oncology) , and Gastric H+/K+-ATPase inhibition (P-CABs) .

Part 1: The Chemical Rationale (The "Fluorine Switch")

Bioisosterism and Physicochemical Modulation

The C-8 position of the imidazo[1,2-a]pyridine ring is critical for electronic tuning. The nitrogen at position 1 (N1) is the primary basic center.

  • pKa Modulation: Fluorine is highly electronegative. Substitution at C-8 exerts a strong inductive electron-withdrawing effect (

    
    ), reducing the electron density at N1. This lowers the pKa of the ring system (typically from ~6.8 to ~5.5-6.0), which is crucial for optimizing oral bioavailability and membrane permeability.
    
  • Metabolic Blocking: The C-8 position is a potential site for metabolic oxidation. Fluorination blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • Mimicry: 8-Fluoroimidazo[1,2-a]pyridine is an established bioisostere for imidazo[1,2-a]pyrimidine .[1] The C-F bond mimics the ring nitrogen's lone pair in terms of electrostatic potential but does not accept hydrogen bonds, altering the selectivity profile.

Visualization: The Fluorine Scan Logic

The following diagram illustrates the decision-making process for deploying the 8-fluoro motif in lead optimization.

FluorineLogic Start Lead Compound (Imidazo[1,2-a]pyridine Core) Problem1 Issue: High Basicity (pKa > 6.5) Poor Membrane Permeability Start->Problem1 Problem2 Issue: Metabolic Instability (C-8 Oxidation) Start->Problem2 Problem3 Issue: Off-Target Toxicity (Selectivity) Start->Problem3 Solution Strategy: 8-Fluoro Substitution Problem1->Solution Problem2->Solution Problem3->Solution Effect1 Effect: Inductive (-I) Withdrawal Lowers pKa to ~5.5 Solution->Effect1 Effect2 Effect: C-F Bond Strength Blocks CYP450 Oxidation Solution->Effect2 Effect3 Effect: Bioisosteric Mimicry (Imidazo[1,2-a]pyrimidine) Solution->Effect3 Outcome Optimized Candidate: Improved ADME & Selectivity Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Decision logic for incorporating 8-fluoro substitutions to resolve common medicinal chemistry liabilities.

Part 2: Primary Therapeutic Targets

GABA-A Receptor Modulators (CNS Disorders)

Mechanism: Imidazo[1,2-a]pyridines bind to the benzodiazepine binding site (α1/α2/α3/α5 subunits) of the GABA-A receptor.

  • The 8-Fluoro Advantage: Research indicates that 8-fluoroimidazo[1,2-a]pyridine acts as a bioisostere for the imidazo[1,2-a]pyrimidine core found in many anxiolytics. Crucially, the 8-fluoro substitution can tune the compound to avoid α1-subunit agonism (associated with sedation), thereby promoting anxiolysis without sedation (functional selectivity).

  • Key Insight: The C-F bond mimics the electrostatic footprint of a ring nitrogen (N) in pyrimidines but lacks the hydrogen bond accepting capability, refining the binding mode within the receptor pocket.

PI3K Inhibitors (Oncology)

Mechanism: Phosphoinositide 3-kinases (PI3K) are lipid kinases involved in cell growth and survival.

  • The 8-Fluoro Advantage: In the design of PI3K inhibitors, 2,6,8-substituted imidazo[1,2-a]pyridines have shown nanomolar potency. The 8-position modification is less explored but offers a vector to reach solvent-exposed regions of the kinase ATP-binding pocket.

  • Data Highlight:

    • Compound: 2,6,8-trisubstituted analogs.

    • Effect: 8-Fluoro or 8-amido substitutions improve solubility compared to the lipophilic 8-H or 8-alkyl counterparts.

P-CABs (Acid-Related Disorders)

Mechanism: Potassium-Competitive Acid Blockers (P-CABs) inhibit the gastric H+/K+-ATPase by competing with K+ ions.

  • The 8-Fluoro Advantage: P-CABs require a specific pKa to accumulate in the acidic canaliculi of parietal cells but must remain lipophilic enough to penetrate membranes. The 8-fluoro substituent lowers the pKa of the imidazopyridine core, potentially tuning the protonation state to ensure the drug binds effectively in the low-pH environment of the stomach without becoming "trapped" too early in non-target tissues.

Part 3: Quantitative Data Summary

The following table summarizes the impact of 8-position substitution on key physicochemical and biological parameters (generalized from SAR data).

Parameter8-H (Unsubstituted)8-Fluoro (Target)8-MethylImpact of 8-F
pKa (N1) ~6.8~5.6~7.2Reduced basicity (Improved permeability)
LogP Baseline+0.2 (approx)+0.5Slight lipophilicity increase
Metabolic Stability Low (C-8 oxidation risk)HighMedium (Benzylic oxidation)Blocks metabolic soft spot
H-Bond Acceptor Strong (N1)Weakened (N1)Strong (N1)Modulates binding affinity

Part 4: Experimental Protocols

Synthesis of 8-Fluoroimidazo[1,2-a]pyridine Core

Method: Condensation of 2-amino-3-fluoropyridine with α-haloketones.

Reagents:

  • 2-Amino-3-fluoropyridine (Starting material)

  • α-Bromoacetophenone (or substituted derivative)[2]

  • Sodium bicarbonate (NaHCO3) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Ethanol or 1,4-Dioxane

Step-by-Step Protocol:

  • Preparation: Dissolve 2-amino-3-fluoropyridine (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add the appropriate α-bromoacetophenone (1.1 equiv).

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Note: For acid-sensitive substrates, add NaHCO3 (2.0 equiv) to scavenge HBr.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (Look for characteristic doublet of doublets for the pyridine protons shifted by fluorine coupling).
    
In Vitro H+/K+-ATPase Inhibition Assay (P-CAB Screening)

Objective: Determine the IC50 of the 8-fluoro candidate against gastric proton pumps.

Protocol:

  • Enzyme Source: Prepare lyophilized gastric vesicles from porcine stomach (rich in H+/K+-ATPase).

  • Reaction Mix: Buffer (pH 6.5 and pH 7.4 to test pH dependency), MgCl2 (2 mM), KCl (10 mM), and Valinomycin (ionophore).

  • Incubation: Add test compound (0.01 µM – 100 µM) and incubate for 30 mins at 37°C.

  • Initiation: Add ATP (2 mM) to start the reaction.

  • Termination: Stop reaction after 20 mins using Malachite Green reagent.

  • Readout: Measure inorganic phosphate (Pi) release via absorbance at 620 nm.

  • Calculation:

    
    .
    

Part 5: Pathway Visualization (PI3K Signaling)

Understanding the downstream effects of targeting PI3K with these compounds is critical for oncology applications.

PI3K_Pathway GF Growth Factor (Ligand) RTK RTK (Receptor) GF->RTK PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor 8-Fluoro-Imidazo Compound Inhibitor->PI3K Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of action for PI3K inhibition by 8-fluoroimidazo[1,2-a]pyridine derivatives, leading to apoptosis.

References

  • Humphries, A. C., et al. (2006). "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Li, H., et al. (2017). "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." European Journal of Medicinal Chemistry. Link (Contextual reference from search results on 2,6,8-substitution).

  • Scott, D. R., et al. (1987). "Inhibition of gastric H+,K+-ATPase by substituted imidazo[1,2-a]pyridines." Biochemical Pharmacology. Link

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Royal Society of Chemistry Advances. Link

Sources

In Silico Toxicity and ADMET Prediction for Novel Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). However, the planar, aromatic nature of this fused bicycle often introduces specific liabilities: poor aqueous solubility, high lipophilicity leading to off-target hERG binding (cardiotoxicity), and rapid oxidative metabolism by CYP450 enzymes.

This guide provides a validated in silico workflow to filter novel derivatives early in the design phase. By integrating SwissADME, pkCSM, and ProTox-II, researchers can predict the pharmacokinetic (PK) and toxicological profiles of candidates before synthesis, significantly reducing attrition rates.

Part 1: The Scaffold & The Challenge

Structural Properties & ADMET Implications

The imidazo[1,2-a]pyridine core consists of a bridgehead nitrogen atom shared between a pyridine and an imidazole ring.

  • Lipophilicity (LogP): Often high (

    
    ) when substituted with aryl groups at the C2/C3 positions, facilitating BBB penetration but increasing metabolic clearance risk.
    
  • H-Bonding: The N1 nitrogen is a weak H-bond acceptor. Lack of H-bond donors often necessitates functionalization (e.g., amides at C3) to satisfy Lipinski's rules.

  • Metabolic Hotspots: The pyridine ring is susceptible to oxidative metabolism, while the C3 position is electronically rich and reactive.

Part 2: The Computational Workflow

The following workflow integrates open-source, validated servers. It is designed to be a self-validating system: results from one server (e.g., LogP from SwissADME) should be cross-referenced with another (e.g., pkCSM) to ensure consensus.

Workflow Diagram

ADMET_Workflow cluster_ADME 3. ADME Profiling (SwissADME) cluster_Tox 4. Toxicity Profiling (ProTox-II / pkCSM) Input 1. Ligand Preparation (SMILES/SDF) Clean 2. Geometry Optimization (MM2/MMFF94) Input->Clean PhysChem Physicochemical (Lipinski/Veber) Clean->PhysChem PK Pharmacokinetics (BBB, HIA, P-gp) Clean->PK OrganTox Organ Toxicity (Hepatotox/DILI) Clean->OrganTox Cardio Cardiotoxicity (hERG Inhibition) Clean->Cardio Mutagen Mutagenicity (AMES Test) Clean->Mutagen Decision 5. Lead Selection Consensus Scoring PhysChem->Decision PK->Decision OrganTox->Decision Cardio->Decision Mutagen->Decision

Caption: Integrated in silico workflow for filtering imidazo[1,2-a]pyridine derivatives. Blue nodes indicate preparation, Yellow indicates ADME, Red indicates Toxicity endpoints.

Part 3: Experimental Protocols

Protocol A: Ligand Preparation & Physicochemical Screening

Objective: Ensure chemical structures are valid and meet basic druglikeness criteria.

  • Structure Generation:

    • Draw the novel imidazo[1,2-a]pyridine derivative using ChemDraw or MarvinSketch.

    • Crucial Step: Convert the structure to a Canonical SMILES string. This ensures that the server interprets the aromaticity correctly (e.g., c1n2c(cn1)cccc2 for the core).

  • Submission to SwissADME:

    • Navigate to the .[1]

    • Paste the SMILES list (one per line).[2]

    • Output Interpretation:

      • Bioavailability Radar: Check if the molecule falls within the pink area (LIPO, SIZE, POLAR, INSOLU, INSATU, FLEX).

      • Lipinski’s Rule of 5: Accept compounds with 0 or 1 violation. For CNS targets (common for this scaffold), MW < 400 and LogP < 4 is preferred.

      • PAINS Alerts: Discard compounds showing "Pan-Assay Interference" alerts, as imidazopyridines can sometimes mimic frequent hitters if fused with certain quinones.

Protocol B: Pharmacokinetic Profiling (The BOILED-Egg)

Objective: Predict Blood-Brain Barrier (BBB) permeation and Gastrointestinal Absorption (HIA).

  • Analysis: Look for the "BOILED-Egg" graph in the SwissADME output.[1]

  • Interpretation for Imidazo[1,2-a]pyridines:

    • Yolk (Yellow): High probability of BBB permeation.[3] Target zone for Zolpidem analogues.

    • White: High probability of HIA but low BBB permeation. Target zone for peripheral anti-inflammatories.

    • P-gp Substrate (Blue/Red dots): If the dot is Blue, it is a P-gp substrate (effluxed).[4] For CNS drugs, you want Red (Non-substrate) to ensure the drug stays in the brain.

Protocol C: Toxicity Prediction (ProTox-II & pkCSM)

Objective: Identify lethal risks (Mutagenicity, hERG, Hepatotoxicity).

  • Submission to ProTox-II:

    • Navigate to .

    • Input SMILES. Select "Toxicity Targets" and "Organ Toxicity".

  • Submission to pkCSM:

    • Navigate to .

    • Select "Toxicity" mode.

  • Critical Endpoints for Imidazo[1,2-a]pyridines:

    • hERG I/II Inhibition: This is the "widow-maker" for this scaffold. A "Yes" prediction in pkCSM or high probability in ProTox-II is a STOP signal.

    • Hepatotoxicity: Check ProTox-II for "Drug Induced Liver Injury" (DILI).[5][6]

    • AMES Toxicity: Must be negative (Non-mutagenic).

Part 4: Key ADMET Parameters & Data Interpretation

The following table summarizes the thresholds specifically tuned for this chemical class.

ParameterToolOptimal RangeSignificance for Imidazo[1,2-a]pyridines
LogP (Consensus) SwissADME2.0 – 4.0High LogP (>5) in this class correlates strongly with hERG toxicity and poor solubility.
TPSA SwissADME40 – 90 Ų< 90 Ų required for CNS penetration. The core N1 contributes ~12 Ų.
hERG Inhibition pkCSMNo Planar aromatic systems often intercalate in the hERG channel. This is the primary safety filter.
CYP3A4 Inhibition SwissADMENo Many derivatives inhibit CYP3A4, causing drug-drug interactions.
LD50 (Acute Tox) ProTox-IIClass IV-VIClass I-III (<300 mg/kg) indicates high acute toxicity.

Part 5: Toxicity Decision Logic

When analyzing a library of derivatives, use this logic tree to prioritize synthesis.

Tox_Logic Start Compound Evaluation AMES AMES Mutagenic? Start->AMES hERG hERG Inhibitor? AMES->hERG No Reject1 REJECT (Genotoxic Risk) AMES->Reject1 Yes DILI Hepatotoxic (Probability > 0.7)? hERG->DILI No Reject2 REJECT (Cardio Risk) hERG->Reject2 Yes Flag FLAG (Monitor Liver Enzymes) DILI->Flag Yes Accept PRIORITIZE (Safe Profile) DILI->Accept No

Caption: Decision tree for toxicity filtering. Mutagenicity and hERG inhibition are hard stop criteria.

Part 6: Case Study (Hypothetical Data)

Comparison of the standard drug (Zolpidem) against two novel hypothetical derivatives (IP-01 and IP-02).

CompoundSMILES SegmentLogPBBB Permeant?CYP3A4 Inhibitor?hERG ToxicityAMES ToxicityPrediction
Zolpidem Cc1ccc(cc1)c2cn3cc(C)c...3.1Yes (Yolk)SubstrateLow RiskNegativeReference
IP-01 2-(4-chlorophenyl)...4.8YesYes High Risk NegativeREJECT (hERG/CYP risk)
IP-02 2-(4-methoxyphenyl)...3.4YesNoLow RiskNegativeLead Candidate

Analysis:

  • IP-01: The introduction of the chlorine atom increased LogP significantly. While it crosses the BBB, the high lipophilicity triggered a hERG alert (common for lipophilic cations/bases). It also inhibits CYP3A4, suggesting potential drug accumulation.

  • IP-02: The methoxy group kept the LogP close to the reference. It maintains CNS activity without the cardiotoxicity liability.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][7] Scientific Reports, 7, 42717. [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[8] ProTox-II: a webserver for the prediction of toxicity of chemicals.[5][6][8][9][10] Nucleic Acids Research, 46(W1), W257–W263.[8] [Link][9]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[11] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[11] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Imidazo[1,2-a]pyridine Review: Goel, R., Luxami, V., & Paul, K. (2021). Imidazo[1, 2-a]pyridine scaffolds as prospective therapeutic agents.[12][13][14][15] Current Topics in Medicinal Chemistry. [Link]

Sources

Discovery of Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, historically utilized in anxiolytics (e.g., Zolpidem) and anti-infectives.[1][2] However, its planar, bicyclic heteroaromatic nature makes it an ideal ATP-mimetic pharmacophore for kinase inhibition. Recent advances have pivoted this scaffold toward Targeted Covalent Inhibitors (TCIs) . By appending electrophilic "warheads" (e.g., acrylamides) to specific vectors on the imidazo[1,2-a]pyridine core, researchers can achieve irreversible silencing of targets with high potency and prolonged residence time.

This guide details the rational design, synthetic pathways, and rigorous biochemical characterization required to develop these derivatives, focusing on the kinetic parameter


 as the primary driver of optimization.

Rational Design & Structural Logic

The Scaffold Advantage

The imidazo[1,2-a]pyridine core offers distinct advantages for kinase targeting:

  • H-Bonding Network: The N1 nitrogen often acts as an H-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue).

  • Vector Availability: Positions C3, C6, and C8 allow for the introduction of solubilizing groups or electrophilic warheads without disrupting the core binding mode.

Warhead Positioning Strategy

To convert a reversible binder into a covalent inhibitor, an electrophile (Michael acceptor) must be positioned to react with a non-catalytic nucleophile (usually Cysteine) near the ATP binding pocket.

  • C3-Position: Ideal for targeting residues in the solvent-exposed front region or the P-loop. Accessed via Groebke-Blackburn-Bienaymé (GBB) reactions.[3][4][5]

  • C6-Position: Often directs substituents toward the "gatekeeper" residue or the back of the pocket.

  • Warhead Chemistry: The most common choice is the acrylamide moiety, which undergoes a Michael addition with the thiolate of a Cysteine residue.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the irreversible binding mechanism, highlighting the two-step process: reversible binding (


) followed by covalent bond formation (

).

CovalentMechanism cluster_0 Michael Addition E_I E + I (Free Enzyme + Inhibitor) EI_rev E·I (Reversible Complex) E_I->EI_rev K_I (Affinity) EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact (Reactivity)

Figure 1: Kinetic scheme of covalent inhibition. The inhibitor (I) first binds reversibly to the enzyme (E) defined by dissociation constant


, followed by the rate-limiting covalent bond formation defined by 

.[6]

Chemical Synthesis Protocols

Efficient access to the core and subsequent functionalization is critical. We prioritize two pathways: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for C3 diversity, and Condensation for C2 substitution.

Pathway A: Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the preferred route for generating high diversity at the C3 position in a single step.

Protocol:

  • Reagents: 2-Aminopyridine derivative (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq).

  • Catalyst: Scandium triflate (

    
    ) (5 mol%) or Ammonium chloride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Mix 2-aminopyridine and aldehyde in MeOH. Stir for 30 min to form the imine intermediate.

    • Add the isocyanide and catalyst.

    • Stir at room temperature (or 50°C) for 12–24 hours.

    • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

  • Warhead Installation: If the isocyanide or aldehyde contains a protected amine (e.g., N-Boc), deprotect (TFA/DCM) and react with acryloyl chloride (

    
    C, 
    
    
    
    ) to install the acrylamide warhead.
Pathway B: Condensation Cyclization

Used when specific C2-aryl substitution is required.

Protocol:

  • Reagents: 2-Aminopyridine (1.0 eq),

    
    -Bromoacetophenone derivative (1.0 eq).
    
  • Solvent: Ethanol or Acetone.

  • Procedure:

    • Reflux the mixture for 4–8 hours.

    • Add

      
       to neutralize the HBr salt.
      
    • Precipitate the solid or extract with EtOAc.

Synthesis Workflow Diagram

SynthesisWorkflow Aminopyridine 2-Aminopyridine GBB GBB Reaction (Sc(OTf)3, MeOH) Aminopyridine->GBB Condensation Condensation (Reflux, EtOH) Aminopyridine->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->GBB Isocyanide Isocyanide (R-NC) Isocyanide->GBB AlphaHalo α-Haloketone AlphaHalo->Condensation Core_C3 3-Substituted Imidazo[1,2-a]pyridine GBB->Core_C3 Core_C2 2-Substituted Imidazo[1,2-a]pyridine Condensation->Core_C2 Deprotect Deprotection (-Boc) Core_C3->Deprotect Core_C2->Deprotect Acryloylation Acryloylation (Acryloyl Chloride) Deprotect->Acryloylation Deprotect->Acryloylation Final Final Covalent Inhibitor Acryloylation->Final Acryloylation->Final

Figure 2: Synthetic pathways.[7] The GBB reaction (left) offers modularity at C3, while condensation (right) builds the C2-aryl core. Both converge on warhead installation.

Biochemical Characterization: The Standard[8]

For covalent inhibitors,


 is time-dependent and therefore an unreliable metric. The gold standard is the second-order rate constant 

, which describes the efficiency of covalent labeling.
Protocol: Determination of and

This protocol uses a continuous enzymatic assay or a time-point based mobility shift assay.

Reagents:

  • Target Kinase (e.g., BTK, EGFR).

  • Substrate peptide (fluorescently labeled).

  • ATP (at

    
     concentration).
    
  • Test Inhibitor (5–7 concentrations).[8]

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing the kinase and peptide substrate in assay buffer (e.g., HEPES,

    
    , DTT). Note:  Avoid high DTT concentrations if the warhead is highly reactive; however, physiological thiols are usually tolerated by acrylamides.
    
  • Initiation: Add ATP to start the reaction.

  • Inhibitor Addition: Add the inhibitor at varying concentrations (

    
    ).
    
  • Measurement: Monitor product formation continuously (fluorescence) over time (e.g., 60 minutes).

  • Data Analysis (The Causality):

    • Since the enzyme is being irreversibly inactivated, the product formation curve will plateau.

    • Fit the progress curves to the equation:

      
      , where 
      
      
      
      is initial velocity and
      
      
      is the observed rate of inactivation.
    • Plot

      
       vs. 
      
      
      
      .[9]
    • Fit to the hyperbolic equation:

      
      .
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (reversible binding constant).[8][9]
Mass Spectrometry Validation (Intact Mass)

To confirm the covalent mechanism and stoichiometry:

  • Incubate Kinase (1

    
    M) with Inhibitor (2 
    
    
    
    M) for 1 hour.
  • Analyze via LC-MS (Q-TOF or Orbitrap).

  • Result: Look for a mass shift corresponding exactly to the molecular weight of the inhibitor (e.g., +MW of inhibitor). This confirms a 1:1 covalent adduct.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes a hypothetical SAR study demonstrating the impact of warhead placement and linker length on imidazo[1,2-a]pyridine derivatives targeting a cysteine-containing kinase.

CmpdR-Group (Warhead)Position

(nM)

(

)

(

)
Activity Note
1 None (Parent)-15N/AN/AReversible binder
2 AcrylamideC3 (Short linker)250.053.3 x

Weak covalent
3 AcrylamideC3 (Piperazine linker)180.252.3 x

Optimal geometry
4 PropynamideC3 (Piperazine linker)200.021.6 x

Lower reactivity
5 AcrylamideC62000.018.3 x

Poor trajectory

Interpretation: Compound 3 demonstrates the ideal balance. It maintains high affinity (


) similar to the parent but has a high 

, indicating the warhead is perfectly positioned to intercept the target cysteine. Compound 5 loses affinity and reactivity, suggesting the C6 vector points away from the nucleophile.

References

  • Goekjian, P. G., et al. (2025). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.

  • Langan, R. C., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.

  • Bagley, M. C., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.

  • Strelow, J. M. (2017).[9] A Perspective on the Kinetics of Covalent Binding. SLAS Discovery.

  • Singh, V., et al. (2023).[3] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.

Sources

Methodological & Application

Protocol for using 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Profiling of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic Acid in Kinase Discovery

Introduction: The Privileged Scaffold

The compound 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid represents a high-value "privileged structure" in kinase inhibitor discovery. The imidazo[1,2-a]pyridine core is well-documented to bind the ATP-binding hinge region of various kinases, including p38 MAPK , PI3K , and CDK1 .

This specific derivative features two critical structural elements for Fragment-Based Drug Discovery (FBDD):

  • 8-Fluoro Substitution: This is not merely cosmetic. The fluorine atom at the 8-position modulates the pKa of the ring nitrogen (N1), influencing hydrogen bond acceptance at the kinase hinge region. It also enhances metabolic stability against oxidative metabolism compared to the non-fluorinated scaffold.

  • Acetic Acid Moiety: This functional group serves as a "solubilizing tail" during initial screening but, more importantly, acts as a vector for chemical elaboration. In the ATP pocket, this group often points toward the solvent front or interacts with conserved lysine residues (e.g., Lys53 in p38

    
    ).
    

Scope of this Guide: This protocol is designed for researchers utilizing this compound as a Lead Fragment . Because free acids often exhibit moderate-to-weak affinity (


 in the 

M to mM range) compared to their amide-optimized counterparts, standard activity assays (like ELISA) may yield false negatives. Therefore, this guide prioritizes TR-FRET Binding Assays and Biophysical Characterization .

Physicochemical Handling & Preparation

Critical Warning: As a free carboxylic acid, this compound can significantly alter the pH of unbuffered assay reagents, leading to false-positive inhibition (non-specific protein denaturation).

Step 1: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%).

  • Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize DMSO volume in the final assay.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the acid form.

Step 2: pH Normalization (The "Neutralization" Step)

Unlike neutral inhibitors, this acidic fragment requires buffering verification.

  • Dilute the stock 1:100 in your assay buffer (e.g., HEPES or Tris).

  • Check pH. If the pH shifts by >0.2 units, you must adjust your assay buffer capacity (increase HEPES from 20mM to 50mM) or neutralize the stock with an equimolar equivalent of NaOH before dilution.

Protocol A: TR-FRET Kinase Binding Assay

Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™). Unlike activity assays that measure ATP turnover, this assay measures the physical displacement of a fluorophore-labeled "Tracer" from the kinase active site. It is far more sensitive for detecting weak-binding fragments like 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid.

Materials:

  • Target Kinase: e.g., p38

    
     MAPK (GST-tagged or His-tagged).
    
  • Detection Antibody: Eu-labeled Anti-GST or Anti-His.

  • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer (Choose a tracer with known affinity for the target).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Experimental Workflow
  • Tracer Optimization (Pre-Run):

    • Determine the

      
       of the Tracer for your specific kinase batch.
      
    • Use the Tracer concentration at its

      
       value for the competition assay to ensure maximum sensitivity.
      
  • Compound Titration:

    • Prepare a 16-point serial dilution of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid in DMSO.

    • Range: Start high. Top concentration should be 1 mM or 500

      
      M (final assay concentration).
      
    • DMSO Normalization: Ensure all wells contain a constant DMSO percentage (typically 1% or 2%).

  • Plate Setup (384-well Low Volume Black Plate):

    • Step A: Add 5

      
      L of Test Compound (diluted in buffer).
      
    • Step B: Add 5

      
      L of Kinase/Antibody Mix (Pre-incubated for 15 mins).
      
    • Step C: Add 5

      
      L of Tracer.
      
    • Controls:

      • Max Signal: Kinase + Ab + Tracer + DMSO (No inhibitor).

      • Min Signal: Kinase + Ab + Tracer + Excess Reference Inhibitor (e.g., SB203580 for p38).

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu]; Emission 2: 665 nm [Tracer]).

  • Data Calculation:

    • Calculate Emission Ratio (ER):

      
      
      
    • Plot ER vs. log[Compound] to determine

      
      .
      
    • Convert

      
       to Binding Constant (
      
      
      
      ) using the Cheng-Prusoff equation adapted for binding:
      
      

Protocol B: Surface Plasmon Resonance (SPR) Validation

For fragments, SPR is the "Gold Standard" to prove the interaction is stoichiometric and reversible, rather than an artifact of aggregation.

Workflow:

  • Immobilization: Immobilize the Kinase (Ligand) on a CM5 or NTA sensor chip. Target varying densities (low density avoids mass transport limitations).

  • Injection: Inject 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid at concentrations ranging from 0.5x to 10x the estimated

    
    .
    
  • Reference Channel: Use a flow cell with no protein (or an inactive mutant) to subtract bulk refractive index changes—critical for small molecules.

  • Analysis: Look for "Square Wave" sensorgrams (fast on/fast off), which are characteristic of fragment binders. Slow dissociation may indicate non-specific hydrophobic sticking.

Visualization: Fragment Optimization Workflow

The following diagram illustrates the strategic placement of this compound in the drug discovery cascade.

G cluster_SAR Chemical Elaboration Fragment 2-{8-Fluoroimidazo...}acetic acid (Lead Fragment) QC QC: Solubility & pH Check (Avoid Aggregation) Fragment->QC Assay TR-FRET Binding Assay (Displacement of Tracer) QC->Assay Validated Stock Decision Is Kd < 500 µM? Assay->Decision IC50 Data SPR SPR Biophysical Validation (Confirm 1:1 Binding) SAR SAR Expansion (Amide Coupling at COOH) SPR->SAR Validated Hit Decision->SPR Yes Discard Discard / Re-design Decision->Discard No (Weak Binder)

Figure 1: Decision tree for validating the 8-fluoroimidazopyridine fragment before chemical elaboration.

Data Analysis & Interpretation

When analyzing data for this specific acid, use Ligand Efficiency (LE) rather than raw potency.

  • Ligand Efficiency (LE):

    
    
    
    • Target: An LE > 0.3 is excellent for this fragment.

    • Interpretation: If the LE is high, the 8-fluoroimidazopyridine core is binding efficiently. The "acetic acid" tail is likely solvent-exposed.

    • Next Step: Convert the carboxylic acid to an amide (e.g., via peptide coupling with amines) to explore the "Exit Vector" of the ATP pocket. This usually results in a dramatic potency boost (from

      
      M to nM).
      

References

  • Bagley, M. C., et al. "Ligand-efficient discovery of imidazo[1,2-a]pyridine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 2006.[1]

  • Kouakou, A., et al. "Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors."[2] European Journal of Medicinal Chemistry, 2016.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Note.

  • Vertex Pharmaceuticals. "Imidazo[1,2-a]pyridine derivatives as inhibitors of p38 MAP kinase." U.S. Patent 6,525,059.

Sources

Application Note: Evaluation of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic Acid in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid represents a critical "privileged scaffold" in medicinal chemistry.[1] The imidazo[1,2-a]pyridine core is structurally bioisosteric to purines, allowing it to interact promiscuously yet potently with ATP-binding pockets of various kinases.[1]

In oncology, this specific 8-fluoro-substituted scaffold is frequently investigated for its potential to inhibit:

  • PI3K/Akt/mTOR Pathway: Derivatives often act as lipid kinase inhibitors.

  • c-Met Receptor Tyrosine Kinase: Blocking HGF-mediated proliferation.[1]

  • Tubulin Polymerization: Acting as a microtubule-destabilizing agent.[1]

Critical Note on Compound Nature: While the amide or ester derivatives of this compound are typically the high-potency clinical candidates, the free acid form (discussed here) is essential for Structure-Activity Relationship (SAR) studies.[1] It serves as the baseline control to distinguish the activity of the core heterocycle from its side-chain modifications.[1]

Compound Preparation & Handling[1][2][3][4][5]

Objective: Ensure consistent solubility and stability for reproducible in vitro data.

Properties
  • Molecular Weight: ~194.16 g/mol (Free Acid)[1]

  • Solubility: Moderate in water; High in DMSO.

  • Storage: -20°C (Desiccated).

Reconstitution Protocol
  • Stock Solution (100 mM):

    • Weigh 19.4 mg of compound.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]

    • Note: The 8-fluoro substituent decreases electron density, potentially altering solubility compared to the non-fluorinated parent. Vortex vigorously for 1 minute.

  • Aliquot & Storage:

    • Dispense into 50 µL aliquots in amber tubes (light sensitive).

    • Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).[1]

  • Working Solution:

    • Dilute stock 1:1000 in culture medium to achieve a starting concentration of 100 µM (0.1% DMSO final).

    • Validation: Ensure no precipitation occurs upon addition to media.

Experimental Protocol: Cytotoxicity Profiling (Dose-Response)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.

Experimental Design
  • Cell Lines:

    • Primary:A549 (Lung, KRAS mut), MCF-7 (Breast, PI3K mut), U87MG (Glioblastoma).

    • Control:HUVEC (Normal endothelial) to assess therapeutic index.

  • Assay Type: CellTiter-Glo® (ATP quantification) or CCK-8 (Metabolic activity).[1]

Step-by-Step Methodology
  • Seeding:

    • Seed tumor cells at 3,000–5,000 cells/well in 96-well plates (Black-walled for luminescence).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 9-point serial dilution (1:3) starting at 100 µM down to ~15 nM.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine or a known PI3K inhibitor like Wortmannin).

    • Treat cells for 72 hours .

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio with media).[1]

    • Orbitally shake for 2 minutes (lyse cells).

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to Vehicle Control (set as 100% viability).

    • Fit data to a 4-parameter logistic (4PL) non-linear regression model : ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

      
      [1]
      
Data Presentation Standard
Cell LineTissue OriginIC50 (µM)R² ValueStatus
A549 Lung[To be determined]>0.95Active/Inactive
MCF-7 Breast[To be determined]>0.95Active/Inactive
HUVEC Normal>100N/ASafe

Experimental Protocol: Mechanism of Action (Target Engagement)

Objective: Verify if the compound inhibits the PI3K/Akt pathway, a common target for imidazo[1,2-a]pyridine derivatives.

Workflow Visualization

The following diagram illustrates the logical flow from treatment to pathway analysis.

MOA_Workflow Compound 2-{8-Fluoro...} Treatment Cell Cancer Cell (e.g., MCF-7) Compound->Cell 10 µM, 6h Lysis Cell Lysis & Protein Extraction Cell->Lysis Phosphatase Inhibitors Western Western Blot Analysis Lysis->Western SDS-PAGE Readout Quantify p-Akt vs. Total Akt Western->Readout Densitometry

Caption: Workflow for validating PI3K/Akt pathway inhibition via Western Blot.

Detailed Methodology (Western Blot)
  • Treatment: Treat cells (6-well plate, 70% confluent) with the compound at IC50 and 5x IC50 concentrations for 6 hours .

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibition is required to detect p-Akt).

  • Separation: Load 20 µg protein/lane on a 10% SDS-PAGE gel.

  • Antibody Probing:

    • Primary Targets: p-Akt (Ser473), Total Akt, p-S6 Ribosomal Protein (downstream effector).[1]

    • Loading Control: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -Actin or GAPDH.[1]
      
  • Interpretation: A reduction in p-Akt (Ser473) without a change in Total Akt indicates PI3K pathway suppression.[1]

Pathway Context: Imidazo[1,2-a]pyridine Targets[1][5][6][7][8][9]

Understanding where this scaffold fits in the signaling cascade is vital for interpreting data.

Signaling_Pathway RTK RTK (c-Met/EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Phosphorylation Proliferation Cell Proliferation mTOR->Proliferation Inhibitor 8-Fluoro-Imidazo Scaffold Inhibitor->RTK Potential Target Inhibitor->PI3K Primary Target

Caption: The 8-fluoroimidazo[1,2-a]pyridine scaffold typically targets the PI3K/Akt axis or RTKs.

References

  • Goel, R. et al. (2016). "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents."[1][2][3][4][5][6][7][8] Mini-Reviews in Medicinal Chemistry. Link

  • Rival, Y. et al. (1992). "Synthesis and antibacterial activity of some imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. Link[1]

  • Bagdi, A.K. et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Chemical Communications.[5] Link

  • Engers, D.W. et al. (2010). "Synthesis and Structure-Activity Relationships of Imidazo[1,2-a]pyridine-3-acetamides as GABA Modulators." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Development of imidazo[1,2-a]pyridines as PI3K/mTOR dual inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of Imidazo[1,2-a]pyridines as PI3K/mTOR Dual Inhibitors

Introduction: Targeting a Core Cancer Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most common molecular drivers in human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] The PI3K and mTOR kinases are central nodes in this pathway.[7] However, targeting only one of these kinases can lead to compensatory feedback loops, limiting therapeutic efficacy. This has spurred the development of dual inhibitors that simultaneously block both PI3K and mTOR, a strategy that can lead to more potent and durable anti-tumor responses.[7][8]

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases.[9] Its rigid, bicyclic structure provides a robust framework for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.[10][11] Several research efforts have successfully developed imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors, with some compounds advancing into preclinical and clinical development.[11][12][13][14]

This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitors, intended for researchers and scientists in the field of drug discovery.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits and activates Akt. Akt, a central signaling hub, then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1. Dual inhibitors target both PI3K at the top of the cascade and mTOR further downstream, providing a comprehensive blockade of the pathway.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Workflow for Inhibitor Development

The development of a novel imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitor follows a structured, multi-stage process. This workflow begins with the design and synthesis of a chemical library, followed by a cascade of in vitro and cell-based assays to identify potent and selective compounds. Promising candidates are then profiled for their mechanism of action before advancing to in vivo studies.

Drug_Discovery_Workflow A 1. Design & Synthesis of Imidazo[1,2-a]pyridine Library B 2. In Vitro Kinase Assays (PI3K & mTOR IC50) A->B C 3. Cell Proliferation Assays (Cancer Cell Line IC50) B->C D 4. Target Engagement Assay (Western Blot for p-Akt, p-S6K) C->D E 5. Lead Optimization (SAR Studies) D->E F 6. In Vivo Xenograft Efficacy Studies D->F E->A Iterative Cycles

Figure 2: General workflow for PI3K/mTOR inhibitor development.

PART 1: SYNTHESIS AND CHEMICAL METHODOLOGY

The imidazo[1,2-a]pyridine core is typically constructed via a condensation reaction between a 2-aminopyridine and an α-haloketone. Subsequent functionalization at various positions of the heterocyclic core allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[10][15]

Protocol 1.1: General Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a representative multi-step synthesis to produce a functionalized imidazo[1,2-a]pyridine core, which can then be elaborated into final compounds.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of a substituted 2-aminopyridine (1.0 eq) in ethanol, add a substituted 2-bromoacetophenone (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This is a classic Groebke-Blackburn-Bienaymé reaction, a powerful method for forming the imidazo[1,2-a]pyridine scaffold. Ethanol serves as a suitable polar protic solvent.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude imidazo[1,2-a]pyridine product.

  • Purify the product by recrystallization or column chromatography if necessary.

Step 2: Functionalization (Example: Suzuki Coupling)

  • If the synthesized core contains a halogen (e.g., at the C6 or C8 position), it can be used for cross-coupling reactions.

  • In a reaction vessel, combine the halogenated imidazo[1,2-a]pyridine (1.0 eq), a boronic acid or ester derivative (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Rationale: Palladium catalysts are oxygen-sensitive, so removing oxygen is crucial for catalytic activity.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[16]

PART 2: IN VITRO BIOLOGICAL EVALUATION

Once synthesized, the compounds must be evaluated for their biological activity. This begins with assessing their direct inhibitory effect on the target kinases, followed by measuring their impact on cancer cell proliferation.

Protocol 2.1: In Vitro PI3Kα and mTOR Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3Kα and mTOR kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for this purpose.[17]

Principle of the Assay

The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials

  • Recombinant human PI3Kα (p110α/p85α) and mTOR enzymes.

  • Biotinylated PIP2 substrate (for PI3Kα) or GST-tagged S6K substrate (for mTOR).

  • ATP and MgCl₂.

  • TR-FRET detection reagents (e.g., LanthaScreen™).

  • Test compounds dissolved in DMSO.

  • 384-well assay plates.

  • A plate reader capable of TR-FRET measurements.

Procedure

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • In a 384-well plate, add the test compound, kinase, and substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and MgCl₂. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Rationale: Using the Km of ATP ensures the assay is sensitive to competitive inhibitors.

  • Include controls: "no inhibitor" wells (maximum signal) and "no enzyme" wells (background).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents (e.g., terbium-labeled antibody).

  • Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of the inhibitors on cancer cells. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[18]

Principle of the Assay

Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials

  • Cancer cell lines (e.g., HCT116, HT-29, MCF-7, which are known to have PI3K pathway alterations).[12][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • A microplate reader (absorbance at 570 nm).

Procedure

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[19]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells with DMSO at the same final concentration as the treated wells.

  • Incubate the plate for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Example Inhibitory Activities

The data generated from these assays should be summarized in a clear, tabular format to allow for easy comparison between compounds and facilitate SAR analysis.

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT116 IC₅₀ (nM)
Lead Cmpd 15a 0.51.515
Analog 1 1.24.845
Analog 2 >1000>1000>10000
Control Drug 1.02.225
(Note: Data is representative and based on published findings for potent imidazo[1,2-a]pyridine inhibitors for illustrative purposes)[11][12][14][21]

PART 3: MECHANISM OF ACTION IN A CELLULAR CONTEXT

After identifying potent inhibitors, it is crucial to confirm that their anti-proliferative effects are due to the intended mechanism of action—the inhibition of the PI3K/mTOR pathway. Western blotting is the gold standard for this verification.[22]

Protocol 3.1: Western Blot Analysis of Downstream Signaling

This protocol assesses the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, in inhibitor-treated cells. A reduction in the ratio of phosphorylated protein to total protein confirms target engagement.[9][23]

Materials

  • Cancer cell line (e.g., MCF-7 or HCT116).

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., chemiluminescence imager).

Procedure

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC₅₀) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.[22][25]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: To analyze other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total-Akt, then anti-GAPDH). Quantify the band intensities using software like ImageJ. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition and normalize to the loading control. A dose-dependent decrease in this ratio indicates effective pathway inhibition.[26]

Conclusion and Future Outlook

The protocols and workflows detailed in this guide provide a robust framework for the discovery and characterization of imidazo[1,2-a]pyridine derivatives as dual PI3K/mTOR inhibitors. Successful execution of these experiments will enable the identification of lead compounds with potent, on-target activity. Subsequent steps in the drug discovery cascade, not covered here, would include comprehensive selectivity profiling against a panel of kinases, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, evaluation of anti-tumor efficacy in in vivo xenograft models.[12][27] The imidazo[1,2-a]pyridine scaffold remains a highly promising starting point for developing next-generation cancer therapeutics targeting this critical signaling pathway.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]

  • Yuan, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Xia, P., & Xu, X. (2015). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. American Journal of Cancer Research, 5(5), 1602-1609. [Link]

  • Papadatos-Pastos, D., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Clinical Cancer Research, 17(24), 7470-7474. [Link]

  • Rodon, J., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 83. [Link]

  • Wang, L., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]

  • Jiang, T., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2323. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3231. [Link]

  • Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

  • Bendell, J. C., et al. (2018). A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 24(14), 3253-3262. [Link]

  • Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]

  • Clinical trials evaluating dual PI3K/mTOR inhibitors as single agents... (n.d.). ResearchGate. [Link]

  • Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • Yang, Z., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]

  • Tang, W., et al. (2024). Phase Ib study of a high potent PI3K-mTOR dual inhibitor WX390 combined with toripalimab in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Hyman, D. M., et al. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers, 16(6), 1141. [Link]

  • Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]

  • 1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]

  • Serna, P. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Serna, P. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Al-Salahi, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4647-4656. [Link]

  • Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]

  • Al-Abdullah, E. S., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]

  • Li, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Nevzorov, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6039. [Link]

  • In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis Ticket ID: GBB-OPT-2026 Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

System Overview: The GBB Reaction Platform

Welcome to the technical guide for synthesizing imidazo[1,2-a]pyridines. This scaffold is the pharmacophore found in blockbuster drugs like Zolpidem (Ambien) and Alpidem .[1]

While traditional condensation methods (e.g., condensation of 2-aminopyridines with


-haloketones) exist, the Groebke-Blackburn-Bienaymé (GBB)  reaction is the superior "operating system" for library generation. It is a three-component reaction (3-CR) involving:
  • Amine: 2-Aminopyridine (or related heteroaryl amine).[2]

  • Aldehyde: Aromatic or aliphatic.[2][3]

  • Isonitrile: The "wildcard" component providing the C-3 amino substituent.

Mechanistic Workflow

Understanding the mechanism is critical for troubleshooting. The reaction is not a concerted process but a stepwise cascade.

GBB_Mechanism Start Inputs: 2-Aminopyridine + Aldehyde Imine Intermediate 1: Schiff Base (Imine) Start->Imine -H2O Isonitrile Input: Isonitrile (R-NC) Attack [4+1] Cycloaddition (Non-concerted) Isonitrile->Attack Nucleophilic Attack Activated Activated Imine (Protonated/Complexed) Imine->Activated + Acid Catalyst Activated->Attack Shift 1,3-H Shift (Aromatization) Attack->Shift Cyclization Product Output: Imidazo[1,2-a]pyridine Shift->Product

Figure 1: The GBB reaction logic flow. Note that Schiff base formation is often the rate-determining step (RDS) in non-catalyzed variants, while the cycloaddition is the RDS in acid-catalyzed pathways.

Module 1: Catalyst & Solvent Configuration

The most common user error is mismatched catalyst/solvent systems. The GBB reaction requires an acidic environment to activate the Schiff base, but too much acidity can hydrolyze the isonitrile (Passerini side-reaction).

Catalyst Selection Matrix
Catalyst ClassSpecific ReagentLoad (mol%)Best SolventUse Case
Lewis Acid (Premium) Sc(OTf)₃ 5-10%MeOH / DCMHigh Fidelity. Best for complex aldehydes or sterically hindered amines. Expensive but recyclable.
Lewis Acid (Standard) ZnCl₂ 10-20%THF / MeOHBudget. Good general performance, but requires harder workup (emulsions).
Brønsted Acid AcOH 20% - EquivMeOHScale-Up. Cheap. Can be used as a co-solvent. Risk of isonitrile hydrolysis if wet.
Halogen I₂ (Iodine) 10-20%EtOH / WaterGreen/Mild. Excellent for metal-free synthesis. Works well under oxidative conditions.
Heterogeneous Montmorillonite K-10 100 mg/mmolTolueneGreen. Filtration-based purification. Lower yields for aliphatic aldehydes.
Expert Insight: The "Solvent Effect"

Do not use non-polar solvents (Hexane, Toluene) without a phase transfer catalyst. The reaction proceeds best in protic polar solvents (MeOH, EtOH) because they stabilize the zwitterionic intermediates formed during the cycloaddition step.

Module 2: Troubleshooting & Diagnostics

If your reaction fails, consult this diagnostic tree before repeating the experiment.

Troubleshooting_Tree Issue Start: Reaction Failed Check_TLC Check TLC/LCMS Issue->Check_TLC Imine_Check Is Imine Present? Check_TLC->Imine_Check Low Conversion Isonitrile_Check Is Isonitrile Intact? Imine_Check->Isonitrile_Check Yes (Imine formed) Soln_A Fix: Pre-form Imine. Heat Amine + Aldehyde for 1h before adding Isonitrile. Imine_Check->Soln_A No (Imine unstable) Soln_B Fix: Hydrolysis Detected. Dry Solvent (sieves). Switch to Sc(OTf)3. Isonitrile_Check->Soln_B No (Smell gone/Amide formed) Soln_C Fix: Steric Hindrance. Use Microwave (120°C). Increase Catalyst Load. Isonitrile_Check->Soln_C Yes (Reactants stalled)

Figure 2: Diagnostic decision tree for low-yielding GBB reactions.

Common Error Codes (FAQs)

Q: Why do I see a major byproduct with M+18 mass?

  • Diagnosis: This is the Passerini byproduct (or simple hydrolysis of the isonitrile to form a formamide).

  • Fix: Your system is too wet or too acidic.

    • Use anhydrous MeOH.

    • Add molecular sieves (3Å) to the reaction vial.

    • Switch from strong mineral acids (HCl) to milder Lewis acids (Sc(OTf)₃).

Q: My 2-aminopyridine has a substituent at position 3 (or 6). I'm getting regioisomers.

  • Diagnosis: Regioselectivity issues. The GBB reaction is sensitive to the nucleophilicity of the ring nitrogen.

  • Fix:

    • Electronic Control: Electron-withdrawing groups (EWGs) on the pyridine ring generally deactivate the ring nitrogen, slowing the reaction.

    • Steric Control: A substituent at the 3-position (ortho to the amine) creates steric clash during the cyclization. Microwave irradiation is mandatory here to overcome the energy barrier.

Module 3: Optimized Protocols

Do not deviate from these baselines until you have achieved a "Standard Reference" yield (>60%).

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult substrates.

  • Preparation: In a 10 mL microwave vial, dissolve Aldehyde (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH (2.0 mL).

  • Imine Formation: Stir at room temperature for 5 minutes.

  • Activation: Add Sc(OTf)₃ (0.05 mmol, 5 mol%) and Isonitrile (1.1 mmol).

  • Irradiation: Cap the vial. Heat in a microwave reactor:

    • Temperature: 100–120 °C

    • Time: 15–20 minutes

    • Pressure limit: 15 bar.

  • Workup: Cool to RT. In many cases, the product precipitates. Filter and wash with cold Et₂O. If soluble, evaporate MeOH and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Green/Solvent-Free (Sustainability)

Best for: Large scale, simple substrates.

  • Mix: Combine Aldehyde (1.0 mmol), 2-Aminopyridine (1.0 mmol), and Montmorillonite K-10 (100 mg) in a mortar.

  • Grind: Grind vigorously with a pestle for 5–10 minutes. The mixture will often turn to a liquid/paste (eutectic melt) and then re-solidify.

  • Addition: Add Isonitrile (1.0 mmol) and continue grinding for 10–15 minutes.

  • Extraction: Wash the solid mass with hot EtOH or EtOAc to extract the product, leaving the clay catalyst behind (catalyst can be recycled).

  • Crystallization: Recrystallize from EtOH.

References & Authority

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Reaction. Synlett.

  • Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines. Tetrahedron Letters.

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition.

  • Devi, N., et al. (2015). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. ChemistrySelect. (Provides comprehensive catalyst comparison).

  • Shaabani, A., et al. (2008). Green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines. Combinatorial Chemistry & High Throughput Screening.

For further assistance with specific substrate incompatibilities, please submit a ticket with your specific reactants and LCMS data.

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of Fluoro-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of fluoro-substituted imidazo[1,2-a]pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine Effect

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging c-Met inhibitors. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide objectively compares fluoro-substituted imidazo[1,2-a]pyridines against their non-fluorinated (hydrogen) and chloro-substituted analogs. The incorporation of fluorine—due to its high electronegativity (3.98), small van der Waals radius (1.47 Å), and strong C-F bond (approx. 116 kcal/mol)—induces profound changes in pKa, metabolic stability, and binding affinity without imposing significant steric penalties.

Key Comparative Findings
FeatureFluoro-SubstitutedChloro-SubstitutedUnsubstituted (H)
Metabolic Stability High (Blocks P450 oxidation)Moderate (Steric block)Low (Rapid oxidation)
Electronic Character Electron-withdrawing (σ), weak donor (π)Electron-withdrawing (σ), donor (π)Neutral
Binding Affinity High (Dipole interactions/H-bond acceptor)Moderate (Lipophilic filling)Baseline
CNS Penetration Optimized (Modulates LogP/pKa)Lower (High Lipophilicity)Variable

Comparative Analysis: Performance Dimensions

Dimension A: Potency and Target Engagement (c-Met Kinase & GABA-A)

The electronic nature of the substituent at the 8-position of the imidazo[1,2-a]pyridine ring is critical for π-π stacking interactions with target proteins.

  • Mechanism: In c-Met inhibitors, the imidazo[1,2-a]pyridine core engages in π-π stacking with Tyr-1230.[1]

  • Comparison (8-F vs. 8-Cl):

    • 8-Fluoro: The strong electron-withdrawing nature reduces the electron density of the ring system, optimizing the quadrupole moment for favorable stacking with the electron-rich Tyrosine residue.

    • 8-Chloro: Being more electron-rich (better π-donor) than the fluoro-analog, the 8-chloro derivative exhibits decreased interaction energy with Tyr-1230, leading to lower potency in specific kinase assays [1].[1]

  • Outcome: 8-Fluoro analogs often demonstrate superior IC50 values in kinase targets where π-stacking is the primary binding mode.

Dimension B: Metabolic Stability (The "Metabolic Block")

Rapid metabolism via CYP450-mediated oxidation is a common failure point for imidazo[1,2-a]pyridines, particularly at the electron-rich C3 and phenyl ring positions.

  • Experimental Evidence: In Zolpidem analogs, replacing a hydrogen with fluorine on the phenyl ring (e.g., 4-F-phenyl) or at the 6/8-position of the core significantly extends the half-life (

    
    ).
    
  • Causality: The C-F bond is resistant to homolytic cleavage by the Iron-Oxo species of CYP450. Furthermore, fluorine lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes [2].

  • Data Point: Compound 26 (a 6-methyl-2-(4-fluorophenyl) derivative) showed enhanced metabolic stability and a longer duration of antipsychotic action in rats compared to non-fluorinated zolpidem analogs [3].[2][3]

Dimension C: Bioisosterism (Imidazo[1,2-a]pyrimidine Mimicry)
  • Context: Imidazo[1,2-a]pyrimidines are potent GABA-A ligands but can suffer from solubility issues.

  • The Switch: 8-Fluoroimidazo[1,2-a]pyridine acts as a physicochemical bioisostere of imidazo[1,2-a]pyrimidine.[4][5] The N-3 nitrogen of the pyrimidine has a similar electrostatic potential and H-bond accepting capability as the C-F bond at the 8-position of the pyridine [4].

  • Benefit: This allows researchers to "hop" scaffolds to avoid patent space or solve solubility issues while maintaining ligand-receptor fidelity.

Visualizing the SAR Landscape

The following diagram maps the specific functional impacts of fluorine substitution at key positions on the scaffold.

SAR_Map Core Imidazo[1,2-a]pyridine Scaffold Pos2 Position 2 (Aryl Group) Target: GABA-A / Kinase Core->Pos2 Pos3 Position 3 (Linker) Target: Solubility / Reactivity Core->Pos3 Pos6 Position 6 Target: Metabolism Core->Pos6 Pos8 Position 8 Target: Electronic Tuning Core->Pos8 Effect2 4-F-Phenyl: Increases affinity (p-F effect) Blocks para-oxidation Pos2->Effect2 Effect3 3-F Substitution: Reduces basicity of N1 Modulates H-bond donor/acceptor Pos3->Effect3 Effect6 6-F Substitution: Blocks metabolic soft spot Increases lipophilicity (LogP) Pos6->Effect6 Effect8 8-F Substitution: Bioisostere of N (Pyrimidine) Optimizes Pi-Pi Stacking Pos8->Effect8

Figure 1: SAR Map detailing the functional impact of fluorine substitution at distinct positions of the imidazo[1,2-a]pyridine core.

Experimental Protocols

Protocol A: One-Pot Synthesis of 3-Fluoroimidazo[1,2-a]pyridines

Objective: Efficient synthesis of the core scaffold with fluorine installed at the difficult C3 position. Method: Modified Groebke-Blackburn-Bienaymé (GBB) reaction or Selectfluor mediated cyclization. Below is the Selectfluor-mediated oxidative fluorination protocol, preferred for its regioselectivity [5].

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Styrene or Alkyne derivative (1.0 equiv)

  • Selectfluor (1.2 equiv) (F-TEDA-BF4)

  • Solvent: CH3CN/H2O (4:1)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve the 2-aminopyridine and styrene in CH3CN/H2O.

  • Addition: Add Selectfluor portion-wise at 0°C. Selectfluor acts as both the oxidant and the fluorine source.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel column chromatography.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the


 improvement of Fluoro vs. H analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds (Fluoro-analog and H-analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Synthesis Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing fluorinated derivatives based on the desired substitution pattern.

Synthesis_Flow Start Target: Fluoro-Imidazo[1,2-a]pyridine Decision Where is the Fluorine needed? Start->Decision PathA Ring Position (6, 7, 8-F) Decision->PathA PathB Linker Position (3-F) Decision->PathB PathC Phenyl Substituent (p-F) Decision->PathC MethodA Method: Condensation Precursor: Fluorinated 2-Aminopyridine Reagent: alpha-Halo ketone PathA->MethodA MethodB Method: Oxidative Fluorination Reagent: Selectfluor + Styrene Condition: One-pot PathB->MethodB MethodC Method: GBB Reaction Reagent: 4-F-Benzaldehyde + Isonitrile PathC->MethodC Validation Validate: NMR (19F, 1H) & LC-MS MethodA->Validation MethodB->Validation MethodC->Validation

Figure 2: Synthesis workflow selecting the optimal pathway based on the regiochemistry of the fluorine atom.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Source: European Journal of Medicinal Chemistry URL:[Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega URL:[Link]

Sources

Technical Guide: Cross-Resistance Profiling of Novel Imidazo[1,2-a]pyridine Antituberculars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The resurgence of tuberculosis (TB), driven by Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains, necessitates agents with novel mechanisms of action (MoA).[1] Imidazo[1,2-a]pyridines (IPs), exemplified by the clinical candidate Telacebec (Q203) , represent a high-priority class targeting the mycobacterial electron transport chain (ETC).

Unlike Bedaquiline (BDQ), which targets ATP synthase (AtpE), IPs inhibit the QcrB subunit of the cytochrome bcc1:aa3 oxidase complex. This distinct MoA theoretically prevents cross-resistance with current standard-of-care (SoC) drugs. However, the emergence of efflux-mediated resistance (Rv0678 mutations) creates a complex landscape where "off-target" cross-resistance between BDQ, Clofazimine (CFZ), and potentially IPs must be rigorously evaluated.

This guide provides a standardized, self-validating framework to profile the cross-resistance of new IP analogs against established antitubercular agents.

Mechanistic Positioning & Target Validation

To evaluate cross-resistance, one must first map the target engagement. IPs block the terminal respiration pathway, preventing the oxidation of menaquinol to menaquinone.

Diagram 1: Mycobacterial ETC and Drug Targets

This diagram illustrates the distinct binding sites of IPs versus BDQ and CFZ, highlighting the lack of direct target overlap.

ETC_Pathway NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- Q_Pool Menaquinone Pool (Q/QH2) NDH2->Q_Pool Reduction Cyt_bcc Cyt bcc1:aa3 (QcrB Subunit) Q_Pool->Cyt_bcc e- Transfer ATP_Syn ATP Synthase (AtpE) Cyt_bcc->ATP_Syn H+ Gradient ATP ATP Generation ATP_Syn->ATP Phosphorylation IP_Drug Imidazo[1,2-a]pyridines (Target: QcrB) IP_Drug->Cyt_bcc Inhibits BDQ Bedaquiline (Target: AtpE) BDQ->ATP_Syn Inhibits CFZ Clofazimine (ROS/Resp. Chain) CFZ->NDH2 Interferes

Caption: The ETC pathway showing QcrB (IP target) upstream of ATP Synthase (BDQ target), confirming distinct molecular targets.[2][3][4][5]

Comparative Cross-Resistance Matrix

Use the following reference values to validate your new IP analog. Data represents expected MIC shifts based on verified resistance mechanisms.

Strain TypeGenotype / MutationNew IP AnalogTelacebec (Q203)Bedaquiline (BDQ)Clofazimine (CFZ)Isoniazid (INH)
H37Rv Wild Type (WT)Sensitive (<10 nM)SensitiveSensitiveSensitiveSensitive
IP-Resistant qcrB (T313A or A317T)Resistant (>10x MIC)ResistantSensitiveSensitiveSensitive
BDQ-Resistant atpE (A63P)Sensitive SensitiveResistantSensitiveSensitive
MDR-TB katG / rpoBSensitive SensitiveSensitiveSensitiveResistant
Efflux Mutant Rv0678 (MmpL5 upreg.)Test Required *Sensitive/Low ShiftResistant (2-8x)Resistant (2-4x)Sensitive

Critical Note on Rv0678: While IPs like Q203 generally retain potency against Rv0678 mutants, the upregulation of the MmpS5-MmpL5 efflux pump is a broad-spectrum resistance mechanism. You must experimentally verify if your specific IP analog is a substrate for this pump.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA is the gold standard for high-throughput MIC determination due to its cost-effectiveness and clear visual readout (Blue=Dead, Pink=Alive).

Reagents & Preparation[1][2][6][7][8]
  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Resazurin: 0.02% w/v solution (filter sterilized).

  • Inoculum: M. tuberculosis H37Rv (or mutant) adjusted to OD₆₀₀ ~0.2, then diluted 1:100.

Step-by-Step Workflow
  • Compound Dispensing: Add 100 µL of 7H9 media to all wells of a 96-well plate. Add drug to column 2 and perform 2-fold serial dilutions to column 11. Column 12 is the drug-free growth control.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final Volume: 200 µL).

    • Self-Validation: Final inoculum density should be ~5 x 10⁵ CFU/mL.

  • Incubation: Seal plates with breathable film. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Respiration reduced resazurin to resorufin).

    • MIC Definition: Lowest concentration preventing color change.[6]

Protocol: Spontaneous Resistant Mutant Generation[10][11]

To prove your drug targets QcrB and assess the barrier to resistance, you must generate and sequence laboratory mutants.

Diagram 2: Resistance Profiling Workflow

This flowchart guides the isolation and characterization of resistant mutants.

Mutant_Workflow Start Parent Strain (H37Rv) Exposure Plate on 7H11 Agar (5x, 10x, 20x MIC) Start->Exposure Incubation Incubate 3-4 Weeks 37°C Exposure->Incubation Isolation Pick Survivor Colonies Incubation->Isolation Validation Retest MIC (REMA) Isolation->Validation Sequencing WGS or Targeted PCR (qcrB, atpE, Rv0678) Validation->Sequencing If MIC > 4x Shift

Caption: Workflow for isolating spontaneous mutants and identifying resistance-conferring SNPs.

Detailed Methodology
  • Culture Preparation: Grow M. tuberculosis H37Rv to late log phase (OD₆₀₀ ~0.8–1.0).

    • Expert Tip: Do not use Tween 80 in the pre-culture for plating, as it can cause clumping and affect CFU counts.

  • Plating: Plate ~10⁹ bacteria (concentrated pellet) onto 7H11 agar plates containing the IP analog at 5x, 10x, and 20x MIC .

  • Control: Plate serial dilutions on drug-free agar to calculate the exact input CFU.

  • Incubation: Incubate for 4 weeks.

  • Calculation:

    
    
    
  • Genotyping: Extract genomic DNA from resistant colonies. PCR amplify the qcrB gene.

    • Expected Result: If the target is QcrB, look for SNPs at Thr313 or Ala317 .

References

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[7] Nature Medicine.

  • Abrahams, K. A., et al. (2012).[4] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[4][5][7] PLoS ONE.

  • Hartkoorn, R. C., et al. (2014).[8][9] Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy.[9]

  • Palomino, J. C., et al. (2002).[10] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[6][11] Antimicrobial Agents and Chemotherapy.[9]

  • World Health Organization. (2022).[12] Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis.

Sources

Safety Operating Guide

2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & EHS Personnel

Executive Summary: The "Zero-Release" Directive

As a Senior Application Scientist, I cannot overstate the importance of precision when disposing of fluorinated heterocycles. 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is not merely "organic waste"; it is a halogenated organic acid .[1]

The presence of the fluorine atom at the 8-position and the carboxylic acid tail dictates a specific disposal pathway. Standard incineration without scrubbing will release Hydrofluoric Acid (HF) gas, damaging facility infrastructure and violating environmental emission standards.[1] Under no circumstances should this compound be discharged into municipal water systems (sink disposal) or mixed with non-halogenated waste streams.

Waste Characterization Profile

Before handling, you must understand the physicochemical properties that dictate the waste stream.[1][2] This compound is a pharmaceutical building block, likely exhibiting bioactivity.[1]

PropertyValue / CharacteristicDisposal Implication
Chemical Class Fluorinated ImidazopyridineHigh Priority: Requires Halogenated Waste stream.
Functional Group Carboxylic Acid (-COOH)Corrosive: Incompatible with bases, cyanides, and sulfides.[1]
Physical State Solid (Crystalline Powder)Pack as solid hazardous waste; do not dissolve solely for disposal.
Halogen Content Fluorine (F)Combustion Hazard: Generates HF upon incineration.
Water Solubility pH-dependent (likely low in neutral water)Environmental Fate: Persistent; potential groundwater contaminant.
Pre-Disposal Protocol: Bench-Level Segregation

The most common error in R&D labs is "bin contamination"—tossing a fluorinated solid into a general "solid organic" drum. This upgrades the entire drum to a higher cost/hazard tier.

A. Solid Waste (Pure Compound/Spoiled Batches)
  • Primary Containment: Place the solid substance in a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle. Do not use metal containers due to potential acidity.

  • Labeling: Mark the container clearly with the full chemical name and the warning: "SOLID WASTE - HALOGENATED - ACIDIC."

  • Secondary Containment: Place the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil) and seal it.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):

  • Solvent Compatibility: If the solvent is halogenated (e.g., DCM), the entire mixture goes to Halogenated Waste .[1]

  • Cross-Contamination: If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the 8-Fluoro compound reclassifies the entire volume as Halogenated Waste. [1]

    • Operational Rule: Do not dilute this compound into large non-halogenated waste carboys. Isolate it in a smaller, dedicated halogenated waste bottle to minimize disposal costs.[1]

Decision Logic: Waste Stream Selection

The following flowchart illustrates the critical decision-making process to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

WasteSegregation Start Waste Generation: 2-{8-Fluoroimidazo...}acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidBin DESTINATION: Solid Halogenated Waste Bin (Incineration) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidBin DESTINATION: Liquid Halogenated Waste Carboy (High Temp Incineration) HaloSolvent->LiquidBin Reclassify CRITICAL STEP: Reclassify as Halogenated due to solute NonHaloSolvent->Reclassify Reclassify->LiquidBin

Figure 1: Waste stream segregation logic. Note that even non-halogenated solvents become "Halogenated Waste" when this solute is added.

Final Disposal & Incineration Standards

Once the waste leaves your laboratory, it must be treated by a licensed hazardous waste facility.[1] You must ensure your waste manifest reflects the "Fluorine" content.[3]

  • Technology: High-Temperature Incineration (HTI).

  • The Mechanism:

    
    [1]
    
  • The Requirement: The incinerator must be equipped with a wet scrubber system (typically using caustic soda, NaOH) to neutralize the Hydrogen Fluoride (HF) gas produced.[1]

    • Why this matters: If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility or a cement kiln lacking scrubbers.[1] This results in the release of corrosive HF gas, which destroys the facility's smokestacks and violates EPA emission permits.[1]

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate action is required.[1] This compound is acidic and potentially bioactive.

Spill Response Protocol
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover gently with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Neutralization (Liquid Spills): Since it is an acetic acid derivative, apply a weak base (Sodium Bicarbonate or Sodium Carbonate) to the spill until bubbling ceases. This reduces the volatility and corrosivity.

  • Cleanup: Scoop material into a hazardous waste bag. Do not use a dustpan and brush for dry powder (creates aerosols); use damp wipes or a HEPA vacuum if available.

  • Decontamination: Wash the surface with soap and water. Test pH to ensure neutrality.

SpillResponse Spill Spill Detected Assess Assess State: Solid vs Liquid Spill->Assess SolidAction Cover with Damp Towels Assess->SolidAction Solid LiquidAction Neutralize with Sodium Bicarbonate Assess->LiquidAction Liquid Collect Collect into HDPE Container SolidAction->Collect LiquidAction->Collect Label Label: 'Debris from Spill of Fluorinated Acid' Collect->Label

Figure 2: Immediate spill response workflow ensuring containment of bioactive dust and neutralization of acidity.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link][1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[4] [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.